Glutathione diethyl ester

概要

説明

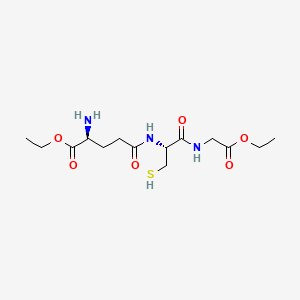

Glutathione diethyl ester is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is synthesized by esterifying the carboxyl groups of glutathione with ethanol. This compound is known for its enhanced cell permeability compared to glutathione, making it a valuable compound in various scientific and medical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glutathione diethyl ester typically involves the esterification of glutathione with ethanol under acidic conditions. The process can be summarized as follows:

Starting Material: Glutathione.

Reagent: Ethanol.

Catalyst: Acidic catalyst such as para-toluene sulfonic acid or boron trifluoride diethyl etherate.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale Reactors: To accommodate the increased volume of reactants.

Continuous Stirring: To ensure uniform mixing and reaction efficiency.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

化学反応の分析

Thionyl Chloride-Mediated Esterification

-

Reaction Conditions :

- Substrate: Oxidized glutathione (GSSG) or reduced glutathione (GSH).

- Solvent: Methanol or ethanol.

- Reagent: Thionyl chloride (SOCl₂).

- Temperature: 0–4°C, followed by refrigeration.

- Outcome :

| Alcohol Used | Reaction Time (h) | Product Yield (%) | Major Product Identified |

|---|---|---|---|

| Methanol | 24 | 90–95 | GSSG tetra-methyl ester |

| Ethanol | 24 | 85–90 | GSSG diethyl ester |

| 2-Propanol | 24 | <10 | Unstable intermediates |

Transport and Intracellular Conversion

GDE’s primary advantage over glutathione is its enhanced membrane permeability:

Mechanism of Cellular Uptake

- GDE crosses cell membranes via passive diffusion due to increased lipophilicity from ester groups .

- In human cells (e.g., erythrocytes, T cells), GDE is rapidly hydrolyzed by intracellular esterases to glutathione monoethyl ester (GME), which is further hydrolyzed to free GSH (Fig. 2) .

Key Reaction Pathway :

- Kinetic Advantage :

Degradation via Thiol-Disulfide Exchange

GDE participates in redox reactions due to its thiol group:

Reaction with Disulfide Bonds

- In cancer cells (10–40 mM GSH), GDE donates electrons to disulfide bonds in nanogels, triggering drug release:

- This reaction is critical for targeted drug delivery systems .

Glutathione Reductase (GR)

- GDE-derived GSH is recycled by GR using NADPH:

γ-Glutamyl Transpeptidase (GGT)

- Extracellular GDE is metabolized by GGT on cell surfaces, releasing cysteinylglycine for GSH resynthesis .

Oxidative Stress Mitigation

- Erythrocytes : GDE increases intracellular GSH by 300% compared to GME, reducing lipid peroxidation .

- Pancreatic Islets : GDE pretreatment decreases ROS by 18% (vs. controls), enhancing transplant viability .

Toxicity Studies

- Acetaminophen-Induced Hepatotoxicity : GDE elevates hepatic GSH by 40%, preventing liver damage in mice .

- Metal Detoxification : GDE chelates heavy metals (e.g., cadmium), forming non-toxic GSH-metal complexes .

Comparative Reactivity

| Property | Glutathione (GSH) | This compound (GDE) |

|---|---|---|

| Molecular Weight | 307.3 g/mol | 363.4 g/mol |

| LogP (Lipophilicity) | -3.5 | -1.2 |

| Cellular Uptake Efficiency | Low | High |

| Plasma Stability (Human) | Stable | Stable (No extracellular hydrolysis) |

Limitations and Toxicity

科学的研究の応用

Cellular Delivery and Bioavailability

Research indicates that GDE is more effectively transported into human cells compared to other forms of glutathione. A study demonstrated that human cells rapidly convert GDE to glutathione monoethyl ester (GME), which subsequently increases intracellular glutathione levels significantly higher than those achieved with monoesters alone . This characteristic makes GDE a promising agent for therapeutic applications aimed at increasing cellular glutathione concentrations.

| Study | Findings |

|---|---|

| Transport Study | GDE is effectively transported into human cells and converted to GME, enhancing intracellular glutathione levels. |

Antioxidant and Cytoprotective Effects

GDE has shown potential as an antidote against various toxicities. In particular, it has been evaluated for its protective effects against cytotoxic agents such as CDNB (chlorodinitrobenzene) and menadione, demonstrating significant cytoprotective properties without the adverse effects associated with hydrogen peroxide .

| Toxicity Type | GDE Efficacy |

|---|---|

| CDNB-induced toxicity | Significant protection observed |

| Menadione-induced toxicity | Significant protection observed |

| Hydrogen peroxide-induced toxicity | Poor efficacy |

Applications in Islet Viability and Transplantation

In a murine model for pancreatic islet transplantation, supplementation with GDE during islet isolation improved islet viability and reduced reactive oxygen species (ROS) levels. The study found that GDE-treated islets had lower apoptosis rates compared to untreated controls, leading to better transplant outcomes .

| Parameter | Control Group | GDE Treatment Group |

|---|---|---|

| ROS Content (%) | 57 ± 4.3% | 47 ± 3.9% |

| Apoptosis Rate | Higher | Lower |

Enhancing Antioxidant Capacity

GDE has been shown to enhance the antioxidant capacity of tissues, particularly in liver models where it prevents acetaminophen-induced hepatotoxicity. This effect is attributed to increased levels of sulfhydryl compounds within tissues, which are crucial for detoxification processes .

| Model | Outcome |

|---|---|

| Liver Model (Mice) | Increased tissue sulfhydryl levels; prevention of hepatotoxicity |

Therapeutic Potential Against Trypanosomiasis

Recent studies have highlighted the efficacy of glutathione derivatives, including GDE, against Trypanosoma brucei infections. GDE exhibited significant inhibitory effects on the parasite while maintaining low cytotoxicity towards host cells, indicating its potential as a therapeutic agent in parasitic infections .

作用機序

Glutathione diethyl ester exerts its effects primarily through its ability to increase intracellular levels of glutathione. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various biochemical processes:

Antioxidant Defense: Neutralizes reactive oxygen species and protects cells from oxidative damage.

Detoxification: Conjugates with toxic compounds to facilitate their excretion.

Redox Regulation: Maintains the redox balance within cells, crucial for cellular homeostasis.

類似化合物との比較

Glutathione Monoethyl Ester: Similar in structure but with only one esterified carboxyl group.

Glutathione: The parent compound, less cell-permeable compared to its esterified derivatives.

Glutathione Monoisopropyl Ester: Another esterified derivative with different cell permeability and stability properties.

Uniqueness: Glutathione diethyl ester is unique due to its enhanced cell permeability, making it more effective in increasing intracellular glutathione levels compared to other derivatives. This property makes it particularly valuable in research and therapeutic applications where efficient delivery of glutathione is crucial.

生物活性

Glutathione diethyl ester (GEE) is a derivative of the tripeptide glutathione (GSH), known for its significant role in cellular antioxidant defense. The biological activity of GEE has garnered attention due to its ability to enhance cellular uptake of glutathione and its potential therapeutic applications in various oxidative stress-related conditions.

GEE is a lipophilic compound that can easily cross cell membranes, unlike its parent compound, GSH, which is hydrophilic and poorly absorbed by cells. Once inside the cell, GEE is rapidly hydrolyzed to glutathione monoethyl ester, which is then converted to GSH. This conversion facilitates an increase in intracellular GSH levels, thereby enhancing the cell's antioxidant capacity and providing protection against oxidative stress and toxicity.

Transport and Conversion in Human Cells

Research indicates that GEE is effectively transported into various human cell types, including erythrocytes, fibroblasts, and T cells. A study demonstrated that human cells transport GEE more efficiently than the corresponding monoethyl ester, resulting in significantly higher intracellular levels of the active glutathione form. This property makes GEE a promising candidate for therapeutic interventions aimed at increasing cellular GSH levels to combat oxidative damage .

Antioxidant Properties

GEE exhibits potent antioxidant properties, acting as a protective agent against various forms of cellular stress. The compound has been shown to mitigate cytotoxic effects induced by reactive oxygen species (ROS) and other toxic agents. For instance, in experimental models, GEE effectively reduced apoptosis rates in pancreatic islets during isolation procedures, demonstrating its ability to maintain cell viability under oxidative stress conditions .

Efficacy as an Antidote

GEE has been evaluated for its efficacy as an antidote against specific toxicities. In vitro studies have shown that it can counteract cytotoxic effects induced by compounds such as menadione and CDNB (1-chloro-2,4-dinitrobenzene). The effective concentration (EC50) values for GEE were found to be comparable to those of other glutathione esters, indicating its potential use in clinical settings for detoxification .

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXATRBAHYMOQL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242981 | |

| Record name | Glutathione diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97451-40-6 | |

| Record name | Glutathione diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of increasing intracellular glutathione levels using glutathione diethyl ester?

A2: Glutathione is a potent antioxidant, playing a crucial role in protecting cells from oxidative stress and damage caused by reactive oxygen species []. Increasing intracellular glutathione levels using this compound could be beneficial in preventing oxidative stress, mitigating certain toxicities, and treating glutathione deficiency []. For example, research suggests that this compound can protect auditory hair cells from cisplatin-induced damage, likely due to its ability to bolster the cochlea's antioxidant system [].

Q2: Beyond its role as a glutathione delivery system, does this compound exhibit any other mechanisms of action?

A3: Research indicates that this compound, or more specifically its breakdown product, plays a role in protein modification. One study highlighted its potential in reversing presbyopia, an age-related decline in lens elasticity []. The study demonstrated that treatment with a compound possessing both lysine acetylation and disulfide reduction properties, similar to those exhibited by this compound's breakdown product, increased the solubility of water-insoluble proteins from aged human lenses []. This effect was attributed to the compound's ability to acetylate lysine residues and reduce disulfide bonds within the proteins, leading to increased solubility and reduced lens stiffness [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。